molecular formula C10H10N4O3 B2871875 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine CAS No. 1388300-73-9

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Cat. No.: B2871875
CAS No.: 1388300-73-9
M. Wt: 234.215
InChI Key: LMCGOWGCTGIZAF-UHFFFAOYSA-N
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Description

3-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a chemical compound of interest in medicinal and agrochemical research. It features a pyridine ring linked via an ether bridge to a 1,3-dimethyl-4-nitro-1H-pyrazole scaffold. The nitro group on the pyrazole ring is a versatile handle for further synthetic modification, allowing for the creation of diverse chemical libraries. This specific molecular architecture, combining electron-rich and electron-deficient heterocycles, is commonly explored in the development of novel small-molecule inhibitors and ligands. Researchers may investigate its potential application in areas such as kinase inhibition, given the established role of pyrazole-containing compounds in pharmaceuticals (e.g., Lorlatinib, an ALK/ROS1 inhibitor) and the use of pyridine derivatives in various bioactive molecules. The compound is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethyl-4-nitropyrazol-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-7-9(14(15)16)10(13(2)12-7)17-8-4-3-5-11-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCGOWGCTGIZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])OC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the reaction of 1,3-dimethyl-4-nitropyrazole with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate.

    Coupling Reactions: Boronic acids or halides, palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.

Major Products

    Reduction: 3-[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)oxy]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl or heteroaryl derivatives.

Scientific Research Applications

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine are best contextualized against its closest analogs:

Structural Analogs

2.1.1. 2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]pyridine
  • Molecular Formula : C₁₀H₁₀N₄O₂S
  • Molecular Weight : 250.28 g/mol
  • Key Differences : Replaces the oxygen bridge with a sulfur atom (thioether group).
  • Sulfur’s larger atomic size and lower electronegativity may influence coordination chemistry or metabolic stability .
2.1.2. 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine
  • Molecular Formula : C₁₂H₁₄N₆O₂
  • Molecular Weight : 282.29 g/mol
  • Key Differences: Features a hydrazono (-N=N-) linkage instead of an oxy bridge.
  • Implications: The hydrazono group enables chelation as a bidentate ligand, making it suitable for metal coordination complexes . Enhanced π-conjugation may affect electronic properties and biological activity.

Physicochemical and Functional Comparison

Property This compound 2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]pyridine 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine
Molecular Formula C₁₀H₁₀N₄O₃* C₁₀H₁₀N₄O₂S C₁₂H₁₄N₆O₂
Molecular Weight (g/mol) 218.21 (reported)† 250.28 282.29
Functional Groups Oxy bridge, nitro, pyridine Thioether, nitro, pyridine Hydrazono, nitro, pyridine
Purity 95% (reported) Not reported Not reported
Synthetic Route Likely nucleophilic substitution Unreported Condensation of hydrazine derivative with 2-acetylpyridine

*Note: Discrepancies exist in reported molecular formulas. lists C₁₁H₁₀N₂O₃ (MW 218.21), but this may reflect a misalignment or error. Theoretical calculation suggests C₁₀H₉N₄O₃ (MW 233.21). †Reported molecular weight in conflicts with formula-derived values; further experimental validation is needed.

Research Findings and Limitations

  • Structural Data : X-ray crystallography or computational tools like SHELX and Multiwfn could resolve molecular geometry and electron-density discrepancies.
  • Synthetic Challenges : Evidence gaps in the title compound’s synthesis highlight the need for detailed procedural reports.
  • Biological Screening: No activity data is available for the title compound, underscoring opportunities for pharmacological profiling.

Biological Activity

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a heterocyclic compound that combines a pyrazole ring with a nitro group and a pyridine moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of both the pyrazole and pyridine rings, which contribute to its biological properties. The synthesis typically involves the reaction of 1,3-dimethyl-4-nitropyrazole with a pyridine derivative under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancers . The mechanism often involves inducing apoptosis in cancer cells through different pathways, including the inhibition of anti-apoptotic proteins .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundA54949.85Induction of apoptosis
1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCIH460Not specifiedAutophagy induction without apoptosis

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. One study highlighted that certain pyrazole compounds exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is well-documented. Compounds have demonstrated activity against a range of pathogens, including bacteria such as E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole structure enhances this activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli40 µg/mL
1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleS. aureusNot specified

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Efficacy : A study investigated the effects of various pyrazole derivatives on breast cancer cells (MDA-MB-231). The results indicated significant inhibition of cell proliferation and induction of apoptosis at varying concentrations .
  • Anti-inflammatory Effects : In an experimental model using rats, a series of pyrazole compounds were tested for their ability to reduce inflammation induced by carrageenan. Results showed a marked decrease in paw edema comparable to standard anti-inflammatory drugs .

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